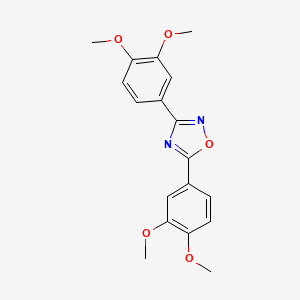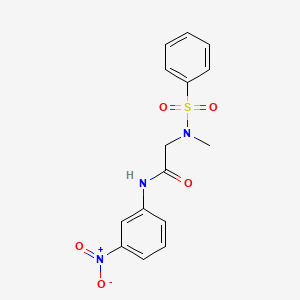
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as DMDO, is an organic compound that belongs to the family of oxadiazoles. This compound has gained significant attention in scientific research due to its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. DMDO exhibits unique properties such as high thermal stability, strong electron-accepting ability, and excellent photophysical properties, making it a promising candidate for different applications.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in different applications varies depending on the specific use. In organic electronics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole acts as an electron-accepting material, which improves the efficiency of the device. In photovoltaics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole acts as a building block in the design of new materials for solar cells. In biomedical research, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole acts as a fluorescent probe for imaging and as a potential anticancer agent.
Biochemical and Physiological Effects:
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to have low toxicity and exhibits good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits good cell permeability and can be used as a fluorescent probe for imaging. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been studied for its potential anticancer activity, and in vitro studies have shown that 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its unique properties such as high thermal stability, strong electron-accepting ability, and excellent photophysical properties. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is that it can be sensitive to air and moisture, which can affect its properties. Therefore, proper handling and storage are essential for maintaining the quality of the compound.
Future Directions
There are many potential future directions for research on 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. In organic electronics, researchers can explore the use of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in the design of new materials for organic solar cells and organic light-emitting diodes. In photovoltaics, researchers can investigate the use of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a building block in the design of new materials for solar cells. In biomedical research, researchers can further explore the potential anticancer activity of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole and investigate its mechanism of action. Additionally, researchers can explore the use of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a fluorescent probe for imaging in vivo.
Synthesis Methods
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves a multistep process that includes the reaction of 3,4-dimethoxybenzohydrazide with phosphorus oxychloride to form 3,4-dimethoxyphenyl isocyanate. This intermediate is then reacted with cyanogen azide to form the final product 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. The reaction mechanism involves the formation of an intermediate isocyanate, which reacts with cyanogen azide to form 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole.
Scientific Research Applications
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been widely studied for its potential applications in various fields. In organic electronics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as an electron-accepting material in organic solar cells and organic light-emitting diodes. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole exhibits excellent electron-accepting ability, which can improve the efficiency of the device. In photovoltaics, 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been used as a building block in the design of new materials for solar cells. 3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been studied for its potential applications in biomedical research, including as a fluorescent probe for imaging and as a potential anticancer agent.
properties
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-5-11(9-15(13)23-3)17-19-18(25-20-17)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWAAHEIOCZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)

![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)

![N-(3-fluorophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)

![3-chloro-N'-[(2,3,3,4,4,5-hexafluorotricyclo[4.2.1.0~2,5~]non-7-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5833267.png)





![4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5833294.png)